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Compound of Interest

Compound Name: 4-Fluoro-2-iodo-1-nitrobenzene

Cat. No.: B1319200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Fluoro-2-iodo-1-nitrobenzene (CAS No. 41860-64-4). Due to the limited

availability of public experimental data, this document presents the known ¹H Nuclear Magnetic

Resonance (NMR) data, alongside predicted ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) data. These predictions are based on established spectroscopic principles

and data from structurally related compounds. This guide also outlines detailed experimental

protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Fluoro-2-
iodo-1-nitrobenzene.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

7.15-7.23 m - H-5

7.75 dd 3.50, 7.60 H-6

7.97 dd 1.6, 8.8 H-3
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Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) (ppm) Assignment

90 - 100 C-2 (C-I)

115 - 120 (d, ¹JCF ≈ 20-30 Hz) C-3 (CH)

125 - 130 (d, ³JCF ≈ 5-10 Hz) C-5 (CH)

140 - 145 C-6 (CH)

148 - 153 C-1 (C-NO₂)

160 - 165 (d, ¹JCF ≈ 240-260 Hz) C-4 (C-F)

Note: The chemical shifts for carbons bearing fluorine will appear as doublets due to C-F

coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1580, 1500 - 1450 Medium to Strong Aromatic C=C bending

1530 - 1500 Strong Asymmetric NO₂ stretch

1350 - 1330 Strong Symmetric NO₂ stretch

1250 - 1200 Strong C-F stretch

850 - 800 Strong C-H out-of-plane bending

~550 Medium C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Predicted Identity Notes

267 [M]⁺ Molecular ion

140 [M - I]⁺ Loss of iodine radical

120 [M - NO₂ - F]⁺ Loss of nitro and fluoro groups

94 [C₆H₃F]⁺
Fragment after loss of I and

NO₂

75 [C₆H₃]⁺ Phenyl fragment

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Fluoro-2-iodo-1-nitrobenzene.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.
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Acquisition Parameters:

Spectral Width: ~16 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz (or corresponding frequency for the available ¹H spectrometer) NMR

spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: ~240 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Processing: Apply Fourier transformation with an appropriate line broadening factor, phase

correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at

77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

tissue dampened with isopropanol.

Record a background spectrum of the clean, empty ATR accessory.

Place a small amount of solid 4-Fluoro-2-iodo-1-nitrobenzene onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

IR Spectroscopy Protocol:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to generate the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-Fluoro-2-iodo-1-nitrobenzene in a volatile organic solvent

such as methanol or acetonitrile (approximately 1 mg/mL).

Mass Spectrometry Protocol (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

MS.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Range: m/z 50-500.

Inlet System (if using GC):

Column: A suitable capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher

temperature (e.g., 280 °C) to ensure elution.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans across the

chromatographic peak if using GC-MS.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

predicted fragmentation pathway in mass spectrometry.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation & Structure Elucidation

Sample

NMR Spectrometer IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Information

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted EI-MS Fragmentation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-2-iodo-1-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319200#spectroscopic-data-for-4-fluoro-2-iodo-1-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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